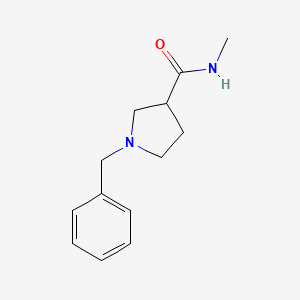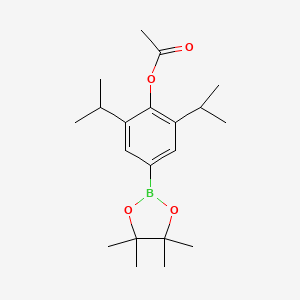![molecular formula C70H56BClF4NP3Ru B6354084 Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate CAS No. 1150112-54-1](/img/structure/B6354084.png)
Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate is a complex organometallic compound. It features a ruthenium(II) center coordinated to a chiral ligand system composed of 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl and 2-(diphenylphosphino)-1,2-diphenylethanamine. This compound is known for its catalytic properties and is used in various asymmetric synthesis reactions.
Mechanism of Action
Target of Action
Similar compounds are known to be used as catalysts in various chemical reactions .
Mode of Action
Compounds with similar structures are known to act as catalysts in cross-coupling reactions . They facilitate the formation of carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Result of Action
The primary result of the compound’s action is the facilitation of cross-coupling reactions . This leads to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate typically involves the following steps:
Ligand Preparation: The chiral ligands, 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl and 2-(diphenylphosphino)-1,2-diphenylethanamine, are synthesized separately through multi-step organic synthesis.
Complex Formation: The ligands are then reacted with a ruthenium(II) precursor, such as ruthenium(II) chloride, in the presence of a suitable base and solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of the chiral ligands using optimized reaction conditions to ensure high yield and purity.
Automated Complex Formation: Use of automated reactors to combine the ligands with the ruthenium(II) precursor under controlled conditions.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the ruthenium center.
Reduction: It can also undergo reduction reactions, where the ruthenium center is reduced.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used. Reactions are conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Ligand substitution reactions often involve the use of phosphine ligands and are carried out in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Products may include oxidized forms of the ligands or the ruthenium center.
Reduction: Reduced forms of the ligands or the ruthenium center.
Substitution: New complexes with different ligand arrangements.
Scientific Research Applications
Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in asymmetric synthesis reactions, particularly in the formation of chiral molecules.
Biology: Investigated for its potential in biological systems, including enzyme mimetics and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) chloride
- Chloro[(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) chloride
- Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1S,2S)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate
Uniqueness
Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate is unique due to its specific combination of chiral ligands, which provides high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and fine chemicals.
Properties
IUPAC Name |
2-diphenylphosphanyl-1,2-diphenylethanamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.C26H24NP.BF4.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5;;/h1-32H;1-20,25-26H,27H2;;1H;/q;;-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCERQXGLTGTHLA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H56BClF4NP3Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1227.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline](/img/structure/B6354032.png)
![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)









